molecular formula C34H53BN6O6 B141731 Boc-phe-pro-boroarg-OH CAS No. 130982-44-4

Boc-phe-pro-boroarg-OH

Cat. No.: B141731
CAS No.: 130982-44-4
M. Wt: 652.6 g/mol
InChI Key: DBZJJKRAENLJIA-XOQVERFLSA-N
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Description

Boc-phe-pro-boroarg-OH is a synthetic peptide compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory effects on thrombin, an enzyme involved in blood coagulation. The structure of this compound includes a boronic acid moiety, which is crucial for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-phe-pro-boroarg-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin. The Boc (tert-butyloxycarbonyl) group is used to protect the amino groups during the synthesis. The key steps include:

  • Coupling of Boc-protected phenylalanine (Boc-phe-OH) to the resin.
  • Sequential addition of Boc-proline (Boc-pro-OH) and Boc-arginine (Boc-arg-OH) using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
  • Introduction of the boronic acid moiety to the arginine residue .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Boc-phe-pro-boroarg-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-phe-pro-boroarg-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and peptidomimetics.

    Biology: Serves as a tool to study enzyme inhibition, particularly thrombin inhibition.

    Medicine: Investigated for its potential as an anticoagulant and in the treatment of thrombotic disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents

Mechanism of Action

Boc-phe-pro-boroarg-OH exerts its effects by inhibiting thrombin, a serine protease involved in the conversion of fibrinogen to fibrin during blood coagulation. The boronic acid moiety forms a reversible covalent bond with the serine residue in the active site of thrombin, thereby blocking its enzymatic activity. This inhibition prevents the formation of blood clots .

Comparison with Similar Compounds

Comparison:

Boc-phe-pro-boroarg-OH stands out due to its potent thrombin inhibitory activity and the presence of the boronic acid moiety, which is crucial for its mechanism of action.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-[(2R)-2-carbamoyl-1-[4-(diaminomethylideneamino)-1-[(1R,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]pyrrolidin-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H53BN6O6/c1-31(2,3)45-30(44)40-23(18-21-12-8-7-9-13-21)27(42)34(28(36)43)15-11-17-41(34)26(14-10-16-39-29(37)38)35-46-25-20-22-19-24(32(22,4)5)33(25,6)47-35/h7-9,12-13,22-26H,10-11,14-20H2,1-6H3,(H2,36,43)(H,40,44)(H4,37,38,39)/t22-,23-,24-,25-,26?,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZJJKRAENLJIA-XOQVERFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCN=C(N)N)N4CCCC4(C(=O)C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@H]3C[C@@H]([C@@]2(O1)C)C3(C)C)C(CCCN=C(N)N)N4CCC[C@@]4(C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53BN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926992
Record name 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130982-44-4
Record name t-Butyloxycarbonyl-phenylalanyl-prolyl-boroarginine-C10H16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130982444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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